molecular formula C11H12N2O3 B15057133 5-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)furan-2-carboxylic acid

5-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)furan-2-carboxylic acid

Katalognummer: B15057133
Molekulargewicht: 220.22 g/mol
InChI-Schlüssel: BBWVMWPMIMTOKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)furan-2-carboxylic acid is a heterocyclic compound that combines a pyrazole ring with a furan ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyrazole and furan moieties in its structure provides unique chemical properties that can be exploited for different purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)furan-2-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the furan moiety. One common method involves the reaction of 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid with a furan derivative under acidic or basic conditions. The reaction conditions may vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

5-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The compound can undergo substitution reactions where functional groups on the pyrazole or furan rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or aldehydes .

Wissenschaftliche Forschungsanwendungen

5-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)furan-2-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)furan-2-carboxylic acid is unique due to the combination of pyrazole and furan rings in its structure.

Eigenschaften

Molekularformel

C11H12N2O3

Molekulargewicht

220.22 g/mol

IUPAC-Name

5-(1-ethyl-5-methylpyrazol-3-yl)furan-2-carboxylic acid

InChI

InChI=1S/C11H12N2O3/c1-3-13-7(2)6-8(12-13)9-4-5-10(16-9)11(14)15/h4-6H,3H2,1-2H3,(H,14,15)

InChI-Schlüssel

BBWVMWPMIMTOKO-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(=CC(=N1)C2=CC=C(O2)C(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.